molecular formula C15H26O B397079 Cedrol CAS No. 77-53-2

Cedrol

Cat. No.: B397079
CAS No.: 77-53-2
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cedrol has been found to interact with several targets in the body. It is a potent competitive inhibitor of cytochrome P-450 (CYP) enzymes , specifically inhibiting CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation . It also targets minichromosome maintenance (MCM) proteins , which are cancer biomarkers, in human lung cancer . Additionally, this compound has been found to induce intracellular Ca2+ mobilization in human neutrophils .

Mode of Action

This compound interacts with its targets leading to various changes in cellular processes. For instance, it induces oxidative stress in P. noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway . This compound also desensitizes cells to subsequent stimulation by N-formyl peptide .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in cancer cells by reducing the MTP and by decreasing the levels of phosphorylated (p-)PI3K and p-Akt . It also inhibits the levels of pAKT, pERK, and pmTOR proteins as well as nuclear and cytoplasmic levels of the p65 subunit of NF-κB .

Result of Action

This compound has been found to have various molecular and cellular effects. It decreases cell viability and induces apoptosis in cancer cells . It also inhibits the growth of P. noxius, a highly destructive fungus, by inducing apoptosis and inhibiting its growth through oxidative stress . In addition, this compound has been shown to alleviate neuropathic pain in rats by inhibiting inflammatory response and attenuating oxidative stress .

Biochemical Analysis

Biochemical Properties

Cedrol interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to affect acetylcholinesterase activity . The nature of these interactions is complex and often involves changes in the biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent brain edema, neurological deficits, and oxidative damage in ischemic-induced rats . It also inhibits neuroinflammation in ischemic-induced rats and in in vitro models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces oxidative stress in Phellinus noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change. In laboratory settings, it has been observed to have long-term effects on cellular function. For example, it has been shown to have neuroprotective effects during ischemic conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to have a stronger anti-brown-root-disease activity (IC50 = 15.7 µg/mL) than the reference drug triflumizole (IC50 = 32.1 µg/mL) .

Comparison with Similar Compounds

Cedrol is unique among sesquiterpene alcohols due to its distinct woody aroma and wide range of biological activities. Similar compounds include:

This compound stands out due to its diverse applications in fragrance, medicine, and scientific research, making it a valuable compound in various fields.

Biological Activity

Cedrol, a natural sesquiterpene alcohol predominantly found in the essential oils of cedarwood (Cedrus atlantica), exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of this compound, including its antimicrobial, anti-inflammatory, anticancer, and cardioprotective properties, supported by recent studies and findings.

Chemical Structure and Properties

This compound (C15H26O) is characterized by its unique chemical structure, which contributes to its diverse biological effects. It is a colorless liquid with a pleasant woody aroma and is often utilized in perfumery and aromatherapy. The compound's solubility in organic solvents enhances its bioavailability for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. In vitro and in vivo experiments have demonstrated that this compound inhibits the growth of colorectal cancer (CRC) cells by inducing apoptosis and cell cycle arrest.

  • Cell Cycle Regulation : this compound has been shown to induce G0/G1 phase arrest in CRC cells (HT-29 and CT-26), with IC50 values of 138.91 µM and 92.46 µM, respectively. This arrest is mediated through the upregulation of p53 and p21 proteins while downregulating cyclin D1 and CDK4 .
  • Apoptosis Induction : this compound activates both intrinsic and extrinsic apoptosis pathways. Flow cytometry analyses revealed an increase in sub-G1 phase cells following this compound treatment, indicating enhanced apoptosis .
  • Signaling Pathways : this compound inhibits key signaling pathways involved in cancer progression, including the NF-κB pathway, which is crucial for cell survival and proliferation .

Case Study: Colorectal Cancer

A study conducted on CRC models demonstrated that this compound significantly reduced tumor size and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, particularly in models of cardiac inflammation induced by lipopolysaccharide (LPS).

Findings from Research

  • Cardiac Protection : In LPS-injected rats, this compound treatment resulted in reduced myocardial fibrosis and oxidative stress markers (MDA levels), while enhancing antioxidant enzyme activities (CAT and SOD) .
  • Inflammatory Cytokines : this compound administration significantly decreased interleukin-6 (IL-6) levels, indicating its effectiveness in mitigating systemic inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Recent studies indicate that it can inhibit the growth of certain fungi and bacteria.

Fungal Inhibition

A groundbreaking study revealed that this compound induces apoptosis in Phaeoacremonium noxius, a pathogenic fungus, through oxidative stress mechanisms. Treatment with this compound led to increased cytochrome c release and activation of caspases involved in the apoptotic pathway .

Hair Growth Promotion

This compound has been recognized for its potential in promoting hair growth, outperforming traditional topical treatments when administered orally . Its antioxidant properties contribute to this effect by reducing oxidative stress on hair follicles.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryReduces cytokines; enhances antioxidant activity
AntimicrobialInduces apoptosis in fungi
Hair Growth PromotionReduces oxidative stress on hair follicles

Properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335033, DTXSID30859104
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_10726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-53-2, 16230-29-8
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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